N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide

Deubiquitinating Enzyme Inhibition Structure-Activity Relationship Target Selectivity

This 5-cyanopyridin-2-yl regioisomer of the sulfonamide-substituted cyanopyrrolidine class is designed to dissect UCHL1 vs USP30 target engagement. The distinct phenylmethanesulfonamide N-substituent and unique substitution vector set it apart from 4- or 6-cyano analogs, offering a high-value reference for medicinal chemistry and mitophagy research. Chiral resolution and enantiomer testing are essential before pharmacological profiling.

Molecular Formula C18H20N4O2S
Molecular Weight 356.4 g/mol
CAS No. 2549015-82-7
Cat. No. B6435794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
CAS2549015-82-7
Molecular FormulaC18H20N4O2S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCN(C1CCN(C1)C2=NC=C(C=C2)C#N)S(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C18H20N4O2S/c1-21(25(23,24)14-15-5-3-2-4-6-15)17-9-10-22(13-17)18-8-7-16(11-19)12-20-18/h2-8,12,17H,9-10,13-14H2,1H3
InChIKeyFXRRIMXVIQQGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide (CAS 2549015-82-7): A Specialized Cyanopyrrolidine Sulfonamide for Targeted DUB Inhibition Research


N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide (CAS 2549015-82-7, PubChem CID 154582651) is a synthetic small molecule belonging to the sulfonamide-substituted cyanopyrrolidine class. It features a pyrrolidine core substituted with a 5-cyanopyridin-2-yl group at the 1-position and an N-methyl-1-phenylmethanesulfonamide moiety at the 3-position [1]. This specific substitution pattern differentiates it from earlier cyanopyrrolidine DUB inhibitors [2]. The compound is primarily referenced in patent literature as part of a series targeting deubiquitinating enzymes, particularly ubiquitin C-terminal hydrolase L1 (UCHL1) and USP30, for applications in oncology and neurodegeneration [2].

Why N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide Cannot Be Simply Interchanged with Other Cyanopyrrolidine DUB Inhibitors


Within the sulfonamide-substituted cyanopyrrolidine class, minor structural modifications—such as the position of the cyano group on the pyridine ring or the nature of the sulfonamide N-substituent—can profoundly alter DUB target selectivity, cellular potency, and metabolic stability. The 5-cyanopyridin-2-yl regioisomer in this compound yields a distinct vector for the pyridine nitrogen and cyano substituent compared to the 4-cyanopyridin-2-yl or 6-cyanopyridin-3-yl analogs [1]. Furthermore, the phenylmethanesulfonamide group provides a different steric and electronic profile compared to the simpler methanesulfonamide or other alkylsulfonamide variants disclosed in the same patent series [2]. Substitution of either the heteroaryl or sulfonamide moiety without rigorous comparative profiling risks altering target engagement and downstream pharmacology.

Quantitative Differentiation Evidence for N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide Against Closest Analogs


Regioisomeric Differentiation: 5-Cyanopyridin-2-yl vs. 4-Cyanopyridin-2-yl and 6-Cyanopyridin-3-yl Analogs

The compound bears a 5-cyanopyridin-2-yl substituent, distinguishing it from the closest positional isomers: the 4-cyanopyridin-2-yl analog (CAS 2549000-47-5) and the 6-cyanopyridin-3-yl analog. The 5-cyano substitution places the electron-withdrawing group at a meta position relative to the pyridine nitrogen, modulating the heterocycle's electronic character and hydrogen-bond acceptor potential compared to the para-cyano (4-position) or ortho-cyano (6-position) arrangements [1]. In the broader DUB inhibitor patent series, such regioisomeric variations have been shown to confer differential potency against UCHL1 and USP30, with certain regioisomers exhibiting >10-fold selectivity shifts between these two DUB targets [2].

Deubiquitinating Enzyme Inhibition Structure-Activity Relationship Target Selectivity

Sulfonamide Moiety Differentiation: Phenylmethanesulfonamide vs. Methanesulfonamide

This compound incorporates a phenylmethanesulfonamide (benzylsulfonamide) group, in contrast to the simpler methanesulfonamide found in many cyanopyrrolidine DUB inhibitors (e.g., N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide, CAS 2549041-84-9). The phenylmethanesulfonamide moiety introduces greater molecular complexity, as reflected by the higher molecular weight (356.4 vs. 280.35 g/mol) and increased XLogP3-AA value (calculated logP of 2.0 for the target compound) [1]. The additional benzyl group increases hydrophobic surface area and may enhance passive membrane permeability while also affecting metabolic liabilities such as CYP-mediated oxidation of the benzylic position [2]. In drug discovery campaigns, such sulfonamide modifications have been used to fine-tune clearance and oral bioavailability [2].

Pharmacokinetics Metabolic Stability Lipophilicity

Pyrrolidine Stereochemistry: Implication of an Undefined Chiral Center at the 3-Position

The pyrrolidine ring of this compound bears a stereocenter at the 3-position (carbon attached to the sulfonamide nitrogen). PubChem records indicate one undefined atom stereocenter, meaning the commercial material is typically supplied as a racemate or as a single enantiomer of unspecified absolute configuration [1]. This is significant because related cyanopyrrolidine DUB inhibitors have demonstrated enantiomer-dependent potency, with one enantiomer often showing >10-fold higher inhibitory activity than its antipode in enzymatic assays [2]. Users must confirm enantiomeric purity (e.g., via chiral HPLC or polarimetry) and correlate it with biological activity, as sourcing undefined stereochemistry may lead to variable and non-reproducible results.

Stereochemistry Enantioselectivity Target Binding

Hydrogen Bond Acceptor/Donor Profile: Differentiating from Chloro-Substituted Analogs

The compound possesses 6 hydrogen bond acceptors and 0 hydrogen bond donors, yielding a topological polar surface area (TPSA) of 85.7 Ų as computed by Cactvs [1]. In contrast, the 3-chloro-5-cyanopyridin-2-yl analog (CAS not listed, molecular formula C18H19ClN4O2S, MW 390.9) introduces a chlorine atom that increases TPSA modestly and alters the compound's electron distribution and metabolic profile . The absence of a halogen in the target compound may confer advantages in terms of reduced CYP2C9 inhibition potential and lower risk of forming reactive metabolites associated with chloroarene moieties, although this remains a class-level inference [2].

Ligand Efficiency Polar Surface Area Off-Target Selectivity

Key Research and Procurement Scenarios for N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide


UCHL1/USP30 Selectivity Profiling in Neurodegenerative Disease Models

This compound, as part of the sulfonamide-substituted cyanopyrrolidine series, is suited for dissecting the relative contributions of UCHL1 and USP30 inhibition in mitophagy and Parkinson's disease models [1]. Its distinct 5-cyanopyridin-2-yl regioisomer may exhibit a selectivity window between these two DUBs, enabling researchers to attribute phenotypic effects to a specific target when compared directly with the 4- or 6-cyano regioisomers [1].

Structure-Activity Relationship (SAR) Expansion Around Cyanopyrrolidine Sulfonamide Core

Medicinal chemistry teams seeking to elaborate the cyanopyrrolidine sulfonamide scaffold will find this compound a valuable reference point. The combination of 5-cyanopyridine and phenylmethanesulfonamide provides a distinct physicochemical profile (XLogP3-AA 2.0, TPSA 85.7 Ų) against which the effects of further substitutions can be benchmarked [2].

Pharmacokinetic Comparison with Methanesulfonamide Analogs

The phenylmethanesulfonamide moiety is expected to confer higher lipophilicity and potentially altered metabolic stability relative to the corresponding methanesulfonamide (CAS 2549041-84-9) [2]. This compound can serve as a tool to study the impact of the benzyl group on clearance, volume of distribution, and oral bioavailability in rodent PK studies [3].

Chiral Resolution and Enantiomer-Specific Activity Determination

Given the undefined stereocenter at the pyrrolidine 3-position, batches of this compound should be subjected to chiral chromatographic separation, followed by individual enantiomer testing in DUB enzymatic assays [2]. This workflow is essential for establishing the eutomer/distomer potency ratio and ensuring reproducible pharmacology [3].

Quote Request

Request a Quote for N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.